molecular formula C7H5BrClFO2S B6189000 (3-bromo-5-fluorophenyl)methanesulfonyl chloride CAS No. 1513554-71-6

(3-bromo-5-fluorophenyl)methanesulfonyl chloride

Cat. No.: B6189000
CAS No.: 1513554-71-6
M. Wt: 287.5
InChI Key:
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Description

(3-bromo-5-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-5-fluorophenyl)methanesulfonyl chloride typically involves the sulfonylation of 3-bromo-5-fluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions usually require a solvent such as dichloromethane (CH2Cl2) and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-5-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

Scientific Research Applications

(3-bromo-5-fluorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonyl derivatives.

    Biology: In the modification of biomolecules for studying protein functions and interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-bromo-5-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-chloro-5-fluorophenyl)methanesulfonyl chloride
  • 3-bromo-4-fluorophenyl)methanesulfonyl chloride

Uniqueness

(3-bromo-5-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts specific electronic and steric properties to the compound, making it valuable in certain chemical reactions and applications.

Properties

CAS No.

1513554-71-6

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.5

Purity

95

Origin of Product

United States

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